

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(2-cyanophenyl)acetate*

Cat. No.: *B183921*

[Get Quote](#)

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring an ethyl ester, a methylene bridge, and a cyanophenyl group, offers multiple avenues for chemical modification, making it a key building block in organic synthesis. Accurate characterization of this compound is paramount for quality control and reaction monitoring. This guide provides a summary of the expected spectroscopic data for **Ethyl 2-(2-cyanophenyl)acetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Note on Data: Extensive searches for experimentally-derived spectroscopic data for **Ethyl 2-(2-cyanophenyl)acetate** (CAS No. 67237-76-7) did not yield a complete, publicly available dataset. The data presented in the following tables are therefore predicted values based on the analysis of structurally similar compounds, including its isomers (ethyl 2-(3-cyanophenyl)acetate and ethyl 2-(4-cyanophenyl)acetate), and general principles of spectroscopy.

Data Presentation

Table 1: Predicted ^1H NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

- Solvent: CDCl_3

- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	d	1H	Ar-H
~7.60	t	1H	Ar-H
~7.45	d	1H	Ar-H
~7.35	t	1H	Ar-H
~4.20	q	2H	-O-CH ₂ -CH ₃
~3.90	s	2H	Ar-CH ₂ -CO-
~1.25	t	3H	-O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~170	C=O
~138	Ar-C
~133	Ar-CH
~132	Ar-CH
~128	Ar-CH
~127	Ar-CH
~118	-C≡N
~112	Ar-C-CN
~62	-O-CH ₂ -CH ₃
~40	Ar-CH ₂ -CO-
~14	-O-CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2225	Strong	C≡N stretch
~1735	Strong	C=O (ester) stretch
~3050	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1200	Strong	C-O (ester) stretch

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(2-cyanophenyl)acetate

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
189	Moderate	[M] ⁺ (Molecular Ion)
144	High	[M - OCH ₂ CH ₃] ⁺
116	High	[M - COOCH ₂ CH ₃] ⁺
89	Moderate	[C ₇ H ₅] ⁺

Experimental Protocols

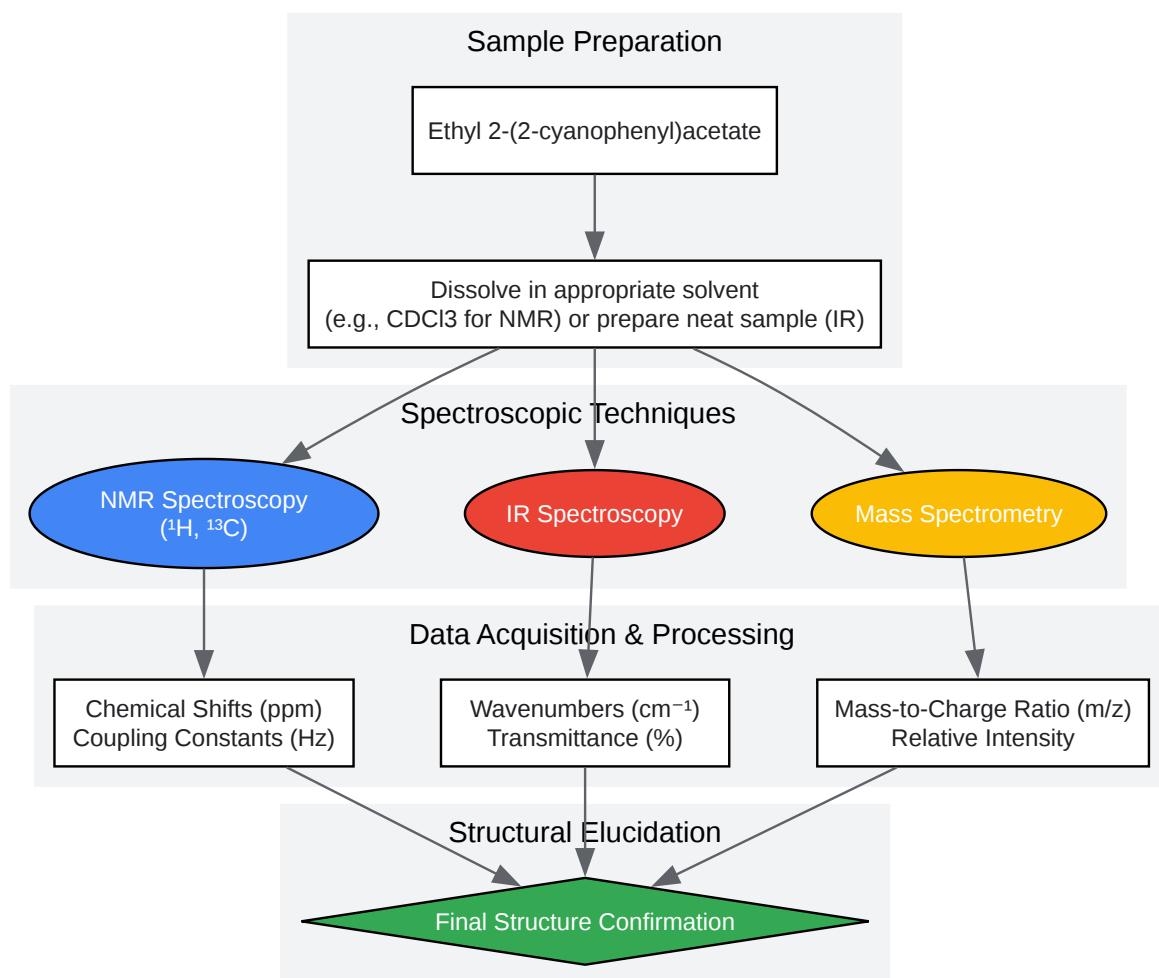
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-(2-cyanophenyl)acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.

- Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-cyanophenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183921#spectroscopic-data-for-ethyl-2-2-cyanophenyl-acetate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com